silane CAS No. 110300-60-2](/img/structure/B14316545.png)
[3-(Cyclopenta-1,3-dien-1-yl)propyl](trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopenta-1,3-dien-1-yl)propylsilane is an organosilicon compound that features a cyclopentadienyl group attached to a propyl chain, which is further bonded to a silicon atom bearing three methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopenta-1,3-dien-1-yl)propylsilane typically involves the reaction of cyclopentadiene with an appropriate allyl or propyl silane precursor under controlled conditions. One common method involves the hydrosilylation of cyclopentadiene with allyltrimethoxysilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 3-(Cyclopenta-1,3-dien-1-yl)propylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopenta-1,3-dien-1-yl)propylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or amines in the presence of a base are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydroxyl-substituted silanes.
Substitution: Halogenated or aminated silanes.
Aplicaciones Científicas De Investigación
3-(Cyclopenta-1,3-dien-1-yl)propylsilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its use in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopenta-1,3-dien-1-yl)propylsilane involves its ability to interact with various molecular targets through its reactive functional groups. The cyclopentadienyl group can participate in π-π interactions, while the methoxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. These interactions enable the compound to exert its effects in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclopenta-1,3-dien-1-yl)propylsilane
- 3-(Cyclopenta-1,3-dien-1-yl)propylmethylsilane
- 3-(Cyclopenta-1,3-dien-1-yl)propylethoxysilane
Uniqueness
3-(Cyclopenta-1,3-dien-1-yl)propylsilane is unique due to its specific combination of a cyclopentadienyl group and trimethoxy silane moiety. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
110300-60-2 |
|---|---|
Fórmula molecular |
C11H20O3Si |
Peso molecular |
228.36 g/mol |
Nombre IUPAC |
3-cyclopenta-1,3-dien-1-ylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C11H20O3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7H,6,8-10H2,1-3H3 |
Clave InChI |
VNNSSBPBFFWRDB-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCC1=CC=CC1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


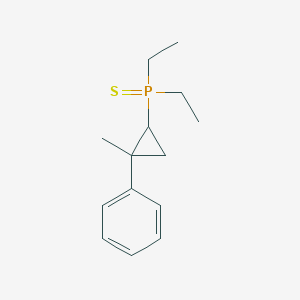

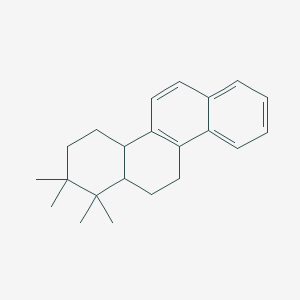
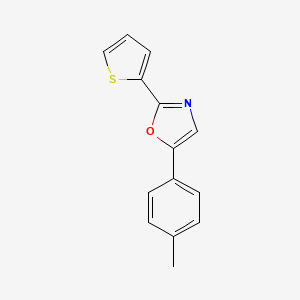
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
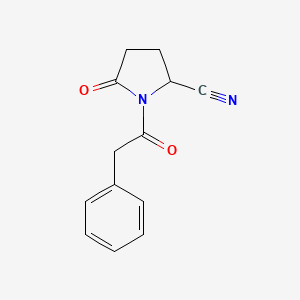
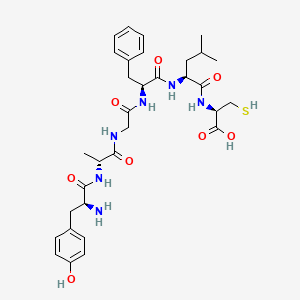

![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
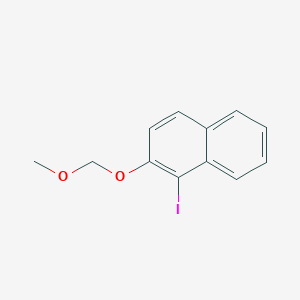
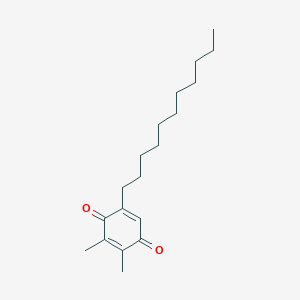
![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
